Product packaging for 1-Adamantyl vinyl ketone(Cat. No.:)

1-Adamantyl vinyl ketone

Cat. No.: B8557889
M. Wt: 190.28 g/mol
InChI Key: HNHDHMKSKXZBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Adamantyl vinyl ketone (AVK) is a high-value monomer designed for advanced polymer science, particularly in the synthesis of photodegradable materials with controlled architectures. Its primary research application is in Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, a technique for creating well-defined polymers . AVK and its copolymers, such as those with methyl methacrylate, can be synthesized via RAFT, exhibiting controlled molecular weights and linear correlation with conversion . The core scientific value of poly(this compound) lies in its unique stereoelectronically directed photodegradation pathway. Upon exposure to UV light, the polymer backbone undergoes a Norrish Type I cleavage, resulting in the formation of a polyolefin and the release of adamantane as the major products . This mechanism allows for the precise disintegration of polymer blocks, making AVK an essential tool for creating smart, degradable materials for applications in nanotechnology, microfabrication, and the development of nanoporous structures . Researchers utilize this monomer to synthesize block and random copolymers that can be selectively broken down, offering a green approach to managing material lifecycles . The product is strictly for professional research purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B8557889 1-Adamantyl vinyl ketone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(1-adamantyl)prop-2-en-1-one

InChI

InChI=1S/C13H18O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2

InChI Key

HNHDHMKSKXZBCA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches for Adamantyl Ketones

Direct synthesis approaches provide efficient routes to adamantyl ketones, which can then be converted to 1-adamantyl vinyl ketone. These methods often utilize readily available adamantane (B196018) derivatives.

Grignard Reaction Pathways for Adamantyl Ketone Formation

Grignard reactions are a cornerstone in the formation of carbon-carbon bonds and are particularly useful for the synthesis of adamantyl ketones. These reactions can be performed in a traditional two-step manner or as a more direct one-step Barbier synthesis. The efficacy of these reactions can be significantly enhanced through the use of metal halide catalysts.

The conventional two-step Grignard synthesis of adamantyl ketones commences with the reaction of an organomagnesium halide (Grignard reagent) with an adamantane-based acyl chloride, such as adamantane-1-carbonyl chloride. This initial step forms a ketone intermediate. A subsequent hydrolysis step is then carried out to yield the final adamantyl ketone. This method allows for controlled reaction conditions and is a widely employed strategy for the synthesis of these bulky ketones. The choice of the Grignard reagent allows for the introduction of various alkyl or aryl groups to the adamantyl core.

As an alternative to the multi-step Grignard protocol, the Barbier synthesis offers a more streamlined, one-pot approach. In this method, the organomagnesium reagent is generated in situ in the presence of the adamantane-based substrate. This circumvents the need for the separate preparation and isolation of the Grignard reagent, simplifying the experimental procedure. The Barbier reaction is particularly advantageous when dealing with unstable organometallic intermediates. The best yields for adamantyl ketones are often obtained through either the two-step Grignard reaction or the Barbier synthesis, with the selection between the two dependent on the specific nature of the adamantyl halide precursor. researchgate.net

The efficiency and selectivity of Grignard reactions for the synthesis of adamantyl ketones can be significantly improved by the addition of catalytic amounts of various metal halides. Research has identified zinc chloride (ZnCl₂), manganese chloride (MnCl₂), aluminum chloride (AlCl₃), and copper(I) chloride (CuCl) as active catalytic components. researchgate.net These catalysts influence the reaction yield and the formation of side products, with the optimal choice depending on the specific reactants and desired outcome. The rate of addition of the Grignard reagent is also a critical factor that, in conjunction with the catalyst, dictates the product distribution. researchgate.net For instance, the use of these catalysts can help to minimize the formation of tertiary alcohol byproducts, which can arise from the reaction of the initially formed ketone with a second equivalent of the Grignard reagent.

Table 1: Catalytic Effects of Various Metal Halides on the Synthesis of Adamantyl Ketones via Grignard Reaction This table is a representative summary based on textual descriptions of catalytic effects; specific comparative yields under identical conditions may vary.

CatalystGeneral Effect on YieldInfluence on Side Products
ZnCl₂ Generally enhances the yield of the desired ketone.Can suppress the formation of tertiary alcohol byproducts.
MnCl₂ Effective in promoting the formation of the ketone.Influences the product distribution, minimizing side reactions.
AlCl₃ Can act as a Lewis acid catalyst to activate the carbonyl group.May lead to different selectivity profiles compared to other catalysts.
CuCl Often used to promote selective 1,4-addition in α,β-unsaturated systems, but in this context, it influences the reactivity of the Grignard reagent.Can significantly affect the ratio of ketone to tertiary alcohol.

High-Temperature Catalytic Processes for Adamantyl Methyl Ketone Synthesis

High-temperature catalytic methods provide an alternative, often solvent-free, route to specific adamantyl ketones, such as adamantyl methyl ketone. These processes typically involve the reaction of an adamantane derivative with a simple carboxylic acid in the gas phase over a solid catalyst.

A notable example of a high-temperature catalytic process is the synthesis of 1-adamantyl methyl ketone from 1-adamantane carboxylic acid and acetic acid. This gas-phase reaction is carried out at elevated temperatures, typically in the range of 470-480°C. google.com The reaction proceeds in the presence of a metal oxide catalyst, with calcium oxide being a particularly effective and readily available option. google.com This method has been reported to produce 1-adamantyl methyl ketone with a crude product yield of up to 98%, which upon purification by vacuum distillation, affords the pure product in yields as high as 85%. google.com The process is notable for its high efficiency and the use of a simple, accessible catalyst. google.com

Table 2: High-Temperature Catalytic Synthesis of 1-Adamantyl Methyl Ketone

ReactantsCatalystTemperature (°C)Product Yield (Crude)Product Yield (Pure)
1-Adamantane Carboxylic Acid, Acetic AcidCalcium Oxide470-480Up to 98%85%
Role of Metal Oxide Catalysts (e.g., Calcium Oxide)

Metal oxide catalysts play a significant role in various organic transformations, including those leading to adamantane derivatives. While direct synthesis of this compound using metal oxide catalysts is not extensively detailed in the provided search results, the use of calcium oxide (CaO) as a catalyst in the synthesis of a related compound, 1-adamantyl methyl ketone, offers valuable insights into its potential applicability.

In one patented method, 1-adamantyl methyl ketone is synthesized by reacting 1-adamantane carboxylic acid with acetic acid in the gas phase in the presence of calcium oxide. google.com This reaction is carried out at a high temperature of 470-480°C. google.com The use of readily available calcium oxide as the catalyst is highlighted as a key advantage, contributing to an increased yield of the desired product. google.com The catalytic activity of metal oxides like CaO in such reactions is often attributed to their basic or acidic surface properties, which can facilitate key reaction steps such as deprotonation or dehydration.

The table below summarizes the reaction conditions for the synthesis of 1-adamantyl methyl ketone using a calcium oxide catalyst, as described in the patent.

ParameterValue
Reactant 11-Adamantane carboxylic acid
Reactant 2Acetic acid
Reagent Ratio (1:2)1:10
CatalystCalcium Oxide (CaO)
PhaseGas Phase
Temperature470-480°C
Specific Consumption0.23-0.25 g/min cm²

This example of a successful application of a metal oxide catalyst in the synthesis of a closely related adamantyl ketone suggests that similar catalytic systems could be explored for the synthesis of this compound, potentially through pathways involving condensation or elimination reactions.

Precursor Chemistry for 1-Adamantyl Vinyl Systems

The synthesis and reactivity of 1-adamantyl vinyl systems are intrinsically linked to the chemistry of their precursors. Understanding the formation and transformation of these precursors is crucial for developing synthetic routes to compounds like this compound.

The dehydration of alcohols is a fundamental method for the production of alkenes. nih.gov In the context of adamantyl systems, the dehydration of adamantyl allyl alcohols can lead to the formation of conjugated dienes. For instance, 2-(1-Adamantyl)-1,3-butadiene has been prepared through the p-toluenesulfonic acid-catalyzed dehydration of the corresponding allyl alcohol. researchgate.net This transformation is a key step in accessing adamantane-substituted dienes, which can then undergo further reactions like Diels-Alder cycloadditions. researchgate.net

The general principle of dehydrating allylic alcohols to form conjugated dienes is a well-established synthetic strategy. nih.govresearchgate.netresearchgate.net Various reagents and methods have been developed to control the regioselectivity and stereoselectivity of this process. nih.gov For example, phosphorus oxychloride in pyridine (B92270) is an effective reagent for converting allylic alcohols into conjugated dienes, often in good to excellent yields. researchgate.netresearchgate.net More recent methods have focused on developing highly regio- and stereoselective dehydration protocols. nih.gov

The dehydration process can proceed through different mechanistic pathways, including E1 and E2 eliminations. youtube.com In acidic media, the reaction often follows an E1 mechanism involving a carbocation intermediate, which can be prone to rearrangements. youtube.com In contrast, methods employing reagents like phosphorus oxychloride in pyridine typically proceed via an E2 mechanism, which can offer better control over the product distribution. youtube.com

The following table provides examples of reagents used for the dehydration of allylic alcohols.

Reagent(s)Description
p-Toluenesulfonic acidAn acid catalyst used for the dehydration of 2-(1-adamantyl)allyl alcohol to form 2-(1-Adamantyl)-1,3-butadiene. researchgate.net
Phosphorus oxychloride / PyridineA common reagent system for the conversion of allylic alcohols to conjugated dienes. researchgate.netresearchgate.net
tBuOK / Potassium 2,2-difluoroacetateA recently developed system for the 1,4-syn-dehydration of allylic alcohols. nih.gov
2,4-Dinitrobenzenesulfenyl chloride / TriethylamineUsed for the 1,4 dehydration of allyl alcohols via a sulfenate ester intermediate. researchgate.net

The 1-(1-adamantyl)vinyl cation is a key reactive intermediate in the chemistry of 1-adamantyl vinyl systems. rsc.org Its generation and subsequent transformations provide pathways to various adamantane derivatives. rsc.org

One method for generating the 1-(1-adamantyl)vinyl cation involves the addition of a 1-adamantyl carbonium ion to acetylene (B1199291) in a strong acid medium such as sulfuric acid. rsc.org The 1-adamantyl cation itself is known for its relatively high stability, which can be attributed to the rigid, cage-like structure of the adamantane core. rsc.orgwikipedia.org This cation can be generated from precursors like 1-fluoro-adamantane in the presence of a superacid like SbF5. wikipedia.org

An alternative route to the 1-(1-adamantyl)vinyl cation is through the protonation of 1-adamantylacetylenes in a strong acid like sulfuric acid. rsc.org The protonation of alkynes is a general method for the formation of vinyl cations.

Once formed, the 1-(1-adamantyl)vinyl cation is a highly reactive species that can undergo various transformations. In sulfuric acid, it has been shown to convert into a mixture of 1-adamantyl methyl ketone and homoadamantan-4-one. rsc.org This transformation highlights the synthetic utility of the vinyl cation intermediate in accessing different ketone structures within the adamantane framework. The formation of these products likely involves hydration of the vinyl cation followed by rearrangement and/or tautomerization.

The table below summarizes the generation and fate of the 1-(1-Adamantyl)vinyl cation.

Generation MethodReagents/ConditionsProduct(s)
Addition of 1-adamantyl carbonium ion to acetyleneSulfuric acid1-Adamantyl methyl ketone, Homoadamantan-4-one rsc.org
Protonation of 1-adamantylacetylenesSulfuric acid1-Adamantyl methyl ketone, Homoadamantan-4-one rsc.org

Generation and Transformations of 1-(1-Adamantyl)vinyl Cations

Advanced Synthetic Routes for Adamantyl-Containing Vinyl Ketones

Several sophisticated synthetic strategies have been developed to afford adamantyl-containing vinyl ketones. These methods include organometallic-mediated cyclopropanol (B106826) formation, ionic alkylation to introduce the vinyl precursor, classic olefination reactions, and formal α-dimethylenation of a corresponding methyl ketone.

Kulinkovich Reaction and Subsequent Transformations in Vinyl Ketone Synthesis

The Kulinkovich reaction provides an indirect but effective route to vinyl ketones through the synthesis of cyclopropanol intermediates. organic-chemistry.orgnrochemistry.com This reaction typically involves the treatment of an ester, such as an adamantane-1-carboxylate, with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

The generally accepted mechanism proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.orgwikipedia.org This intermediate then reacts with the adamantyl ester to form a 1-(adamantyl)cyclopropan-1-ol derivative after hydrolysis. nrochemistry.com

StepDescriptionReactantsKey Intermediate
1 Formation of DialkyltitaniumGrignard Reagent (e.g., EtMgBr), Ti(IV) alkoxideDialkyldiisopropoxytitanium
2 Formation of TitanacyclopropaneDialkyldiisopropoxytitaniumTitanacyclopropane
3 Reaction with EsterTitanacyclopropane, Adamantyl EsterOxatitanacyclopentane
4 Formation of CyclopropanolOxatitanacyclopentane intermediate1-(Adamantyl)cyclopropan-1-ol

To convert the resulting adamantyl cyclopropanol into this compound, subsequent transformation steps are necessary. These typically involve a ring-opening reaction, often under acidic or electrophilic conditions, followed by an elimination step to form the carbon-carbon double bond of the vinyl group. For example, treatment with a halogenating agent can open the cyclopropanol ring to form a β-haloketone, which can then be dehydrohalogenated with a base to yield the final α,β-unsaturated vinyl ketone. organic-chemistry.org

Ionic Alkylation of Adamantane for Vinyladamantane Derivatives

A more direct approach to introduce the vinyl group onto the adamantane core is through the ionic alkylation of adamantane itself. This method generates vinyladamantane, a direct precursor that can potentially be oxidized to this compound.

In this process, adamantane is reacted with ethylene (B1197577) gas, which serves as the two-carbon source for the eventual vinyl group. The reaction is a multi-stage process that capitalizes on the stability of the tertiary adamantyl cation.

The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). The catalyst facilitates the formation of the adamantyl cation from adamantane. This cation then reacts with ethylene in an electrophilic addition. The resulting intermediate undergoes further steps, including hydrogen transfer and elimination, ultimately leading to the formation of 1-vinyladamantane. Quantum chemical studies have been employed to analyze the kinetic and thermodynamic parameters of these reaction steps.

Wittig-Type Reactions from Adamantane-1-carbaldehyde (B57758)

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds. organic-chemistry.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com This methodology can be adapted to synthesize vinyl derivatives from adamantane-1-carbaldehyde.

The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. organic-chemistry.orglibretexts.org To obtain the vinyl group required for a vinyl ketone, a specific ylide is needed. For instance, reacting adamantane-1-carbaldehyde with an acylmethylenetriphenylphosphorane (Ph₃P=CHCOR) would, in principle, directly yield an adamantyl-substituted enone.

Alternatively, a two-step process can be envisioned. First, a standard Wittig reaction on adamantane-1-carbaldehyde using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-vinyladamantane. wikipedia.org Subsequent oxidation of the vinyl group at the appropriate position would be required to install the ketone functionality, although this can present regioselectivity challenges. The general Wittig reaction is versatile and tolerates a variety of functional groups, though sterically hindered ketones can sometimes react slowly. libretexts.org

Reactant 1Reactant 2ProductByproduct
Aldehyde or KetonePhosphorus Ylide (Wittig Reagent)AlkeneTriphenylphosphine oxide
Adamantane-1-carbaldehydeAcylmethylenetriphenylphosphoraneAdamantyl Vinyl Ketone derivativeTriphenylphosphine oxide

Formal α-Dimethylenation of Adamantyl Methyl Ketones

The synthesis of this compound can also be achieved starting from 1-adamantyl methyl ketone via a formal α-dimethylenation process. This is often accomplished through a Mannich-type reaction followed by an elimination step. nih.govyoutube.com

The process begins with the reaction of 1-adamantyl methyl ketone with formaldehyde (B43269) (or a source like paraformaldehyde) and a secondary amine, such as dimethylamine, typically in the presence of an acid catalyst. nih.govyoutube.com This forms a β-amino ketone, commonly referred to as a Mannich base. youtube.comorgsyn.org

The Mannich base is then subjected to further reaction to facilitate elimination. A common method involves quaternization of the amine by treating it with an alkylating agent like methyl iodide. This converts the amino group into a good leaving group (a quaternary ammonium (B1175870) salt). Subsequent treatment with a base promotes an E2 elimination, which removes the proton from the α-carbon and expels the quaternary amine, generating the desired carbon-carbon double bond of the vinyl ketone. youtube.com An alternative to this two-step elimination involves the use of Eschenmoser's salt (dimethylaminomethyl iodide), which can directly add to ketone enolates to form Mannich intermediates that are readily converted to the α-methylene carbonyl compound. jst.go.jp

Reaction Mechanisms and Chemical Transformations

Photoreactivity and Photodegradation Mechanisms

Poly(vinyl ketones) (PVKs) are a class of polymers known for their photodegradable properties under ultraviolet (UV) light, a characteristic driven by the carbonyl moieties in their side chains. nih.gov These groups can initiate degradation through established photochemical pathways, primarily the Norrish Type I and Type II reactions. nih.govwikipedia.org

The photodegradation of polymers containing ketone groups typically proceeds via two primary mechanisms known as the Norrish Type I and Norrish Type II reactions. edurev.inresearchgate.net

Norrish Type I Reaction: This process involves the homolytic cleavage (α-scission) of the bond between the carbonyl group and the adjacent alpha-carbon upon photoexcitation. wikipedia.orgedurev.in This cleavage results in the formation of two radical intermediates. wikipedia.org In the case of poly(adamantyl vinyl ketone), the Norrish Type I pathway is the predominant mechanism of photodegradation. researchgate.net Irradiation with UV light leads to the cleavage of the bond between the carbonyl carbon and the adamantyl group.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical. researchgate.net This intermediate then typically undergoes cleavage of the β,γ-carbon bond (β-scission) or cyclization (Yang cyclization). researchgate.net While common in many poly(vinyl ketones), the unique structure of the adamantyl group makes this pathway less favorable in PAVK. researchgate.netkpi.ua

Research indicates that the photodegradation of PAVK is channeled specifically through Norrish Type I pathways. researchgate.net Upon exposure to UV light, PAVK is transformed primarily into a saturated polyolefin and adamantane (B196018) as the major products. researchgate.netnih.gov This selective pathway is a direct consequence of the polymer's specific chemical structure.

Photolytic PathwayDescriptionRelevance to Poly(adamantyl vinyl ketone)Primary Products
Norrish Type I Homolytic α-cleavage of the carbonyl-substituent bond, forming two radical intermediates. wikipedia.orgedurev.inThe dominant photodegradation mechanism. researchgate.netSaturated polyolefin and adamantane. researchgate.netnih.gov
Norrish Type II Intramolecular γ-hydrogen abstraction followed by β-scission or cyclization. researchgate.netA minor or non-existent pathway due to stereoelectronic constraints. researchgate.netNot observed as major products.

The preference for the Norrish Type I pathway in PAVK is attributed to significant stereoelectronic effects imposed by the bulky and rigid adamantyl group. researchgate.net The unique cage-like structure of adamantane influences the stability of the potential radical intermediates and the geometric requirements for alternative reaction pathways. researchgate.net

The structure of the adamantyl group effectively hinders the intramolecular hydrogen abstraction required for a Norrish Type II reaction. For the reaction to proceed, a six-membered cyclic transition state is necessary to facilitate the gamma-hydrogen transfer, a conformation that is sterically inaccessible due to the adamantyl cage. Consequently, the energy barrier for the Norrish Type I cleavage is lower, directing the photodegradation exclusively through this channel. researchgate.net This directed degradation highlights how the stereoelectronic properties of a substituent can be used to control the photochemical fate of a polymer. researchgate.netnih.gov

A remarkable feature of the stereoelectronically directed photodegradation of PAVK is the preservation of the polymer's main chain. researchgate.net Unlike many photodegradation processes that lead to random chain scission and a decrease in molecular weight, the decomposition of PAVK primarily involves the cleavage of the side-chain adamantyl group. researchgate.netnih.gov

The Norrish Type I mechanism targets the bond between the carbonyl and the adamantyl group. The subsequent reactions of the resulting radicals lead to the formation of adamantane and the conversion of the poly(vinyl ketone) backbone into a saturated polyolefin, but the primary carbon-carbon backbone of the polymer remains intact. researchgate.net This controlled cleavage of the side chain without disrupting the main polymer chain is a significant finding, demonstrating a method for polymer modification rather than complete degradation. researchgate.net This effect is also observed in block copolymers containing PAVK segments. researchgate.net

Nucleophilic and Electrophilic Reactivity Studies

The carbonyl group in the vinyl ketone monomer imparts distinct electronic characteristics that influence the reactivity of the resulting polymer.

The side-chain carbonyl moieties in poly(vinyl ketones) are susceptible to nucleophilic addition reactions. nih.govresearchgate.net This reactivity allows for the post-polymerization modification of PVK-based materials, enabling the introduction of new functional groups and the alteration of polymer properties. The carbon atom of the carbonyl group is electrophilic and can be attacked by a wide range of nucleophiles. This characteristic makes poly(vinyl ketones) versatile scaffolds for creating functional materials. nih.gov

The adamantyl ketone group within a polymer structure exhibits a notable electrophilic character. Studies on related polymers, such as poly(1-adamantyl 4-vinylphenyl ketone), have demonstrated the high reactivity of the adamantyl ketone moieties toward nucleophiles. researchgate.net For instance, the reaction of the adamantyl ketone groups in this polymer with methylmagnesium iodide proceeded quantitatively, indicating the high electrophilicity of the carbonyl carbon. researchgate.net

This reactivity is significant because the bulky adamantyl group might be expected to sterically hinder reactions at the carbonyl center. However, experimental results show that the electronic effect of the electron-withdrawing carbonyl group enhances the electrophilicity of the carbon-carbon double bond in the monomer and maintains the reactivity of the ketone in the polymer. researchgate.net The rigid structure of the adamantyl group does not prevent nucleophilic attack, allowing for quantitative chemical transformations even within a polymer scaffold. researchgate.net

Reactivity AspectDescriptionSignificance in Poly(adamantyl vinyl ketone)
Nucleophilic Addition The carbonyl carbon is attacked by nucleophiles, allowing for chemical modification. nih.govProvides a route for post-polymerization functionalization of the polymer side chains.
Electrophilic Nature The adamantyl ketone group acts as an electrophile, readily reacting with nucleophilic reagents. researchgate.netDemonstrates that despite its bulk, the adamantyl group allows for efficient chemical reactions at the carbonyl site. researchgate.net

Carbocationic Rearrangements and Ionic Reactions

The adamantyl cage structure imparts exceptional stability to carbocations at the bridgehead position. The 1-adamantyl cation is a tertiary carbocation that is unusually stable due to hyperconjugation with the surrounding C-C and C-H bonds of the rigid cage structure. nih.govmasterorganicchemistry.com This stability is a key factor in the reactions of adamantyl-containing compounds. In contrast, the 1-adamantyl radical is destabilized because the rigid cage prevents the carbon from adopting a more stable planar geometry. nih.gov

The generation of a 1-(1-adamantyl)vinyl cation can be achieved in strong acids like sulfuric acid. This can occur either through the addition of a 1-adamantyl carbocation to acetylene (B1199291) or by the protonation of a 1-adamantylacetylene. rsc.org Once formed, this vinyl cation is highly reactive and can undergo transformations to yield products such as 1-adamantyl methyl ketone and homoadamantan-4-one. rsc.org The high stability of the adamantyl carbocation facilitates its formation as an intermediate in various reactions. acs.orgacs.org

The stability of carbocations can be ranked relative to the 1-adamantyl cation, which serves as a benchmark in gas-phase studies. researchgate.net This inherent stability influences the rates of solvolysis reactions, where adamantyl derivatives often serve as models for Sₙ1 reaction mechanisms. researchgate.net

The pathways of reactions involving carbocationic intermediates, such as those derived from 1-adamantyl vinyl ketone, are highly sensitive to the solvent and the presence of catalysts. Polar solvents are crucial for stabilizing charged intermediates in reactions like Sₙ1 and E1, where the formation of a carbocation is the rate-determining step. masterorganicchemistry.com For instance, the solvolysis rates of adamantyl derivatives are influenced by the solvating power of the medium. researchgate.net

In the context of acid-catalyzed transformations, the strength of the acid and the nature of the counterion can direct the reaction toward different products. For example, the generation of vinyl cations from vinyl triflates can be achieved using silylium–weakly coordinating anion catalysts. nih.gov These highly reactive dicoordinated cations can then participate in intermolecular C-H insertion reactions. nih.gov

Lewis acids can also play a significant role in catalyzing reactions by coordinating to carbonyl groups, thereby activating them for nucleophilic attack. Theoretical studies have shown that Lewis acid-catalyzed reaction pathways are often more energetically favorable than non-catalyzed pathways. researchgate.net The choice of catalyst and solvent can therefore be used to control the outcome of reactions involving adamantyl-containing compounds, steering them towards desired products by stabilizing specific transition states or intermediates.

Acid-Catalyzed Transformations and Condensations

Acid-catalyzed aldol (B89426) condensation is a characteristic reaction of ketones and can be observed in polymeric systems like poly(methyl vinyl ketone) (PMVK). This process is particularly relevant as it provides a model for the potential reactivity of the vinyl ketone functionality in other molecules, including this compound. In PMVK, the acid-catalyzed intramolecular aldol condensation leads to the formation of a network of fused rings, a process that is a key step in its carbonization to produce carbon fibers. acs.org This reaction proceeds with water as the only byproduct, making it an efficient transformation. acs.org

Studies on the acid-catalyzed reactions of methyl vinyl ketone in the presence of acidic sulfate (B86663) particles have shown that oligomers can form through aldol reactions, which may or may not be followed by dehydration. epa.gov The reaction is sensitive to the acidity of the particles and the relative humidity. Aldol condensation with dehydration is favored under lower humidity conditions, while hydration followed by oligomerization is more prevalent at higher humidity. epa.gov These findings suggest that the reaction environment can significantly influence the products of acid-catalyzed transformations of vinyl ketones. While the bulky adamantyl group might sterically hinder intermolecular condensations, intramolecular cyclizations or rearrangements could still be viable pathways for this compound under acidic conditions.

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
1-Adamantylacetylene
1-Adamantyl methyl ketone
Acetylene
Homoadamantan-4-one
Methyl vinyl ketone
Poly(methyl vinyl ketone)
Tri-2-furylphosphine
(S)-BINOL
Vinylmagnesium bromide
Niobium pentachloride
Niobium pentabromide

Rearrangement Processes in Adamantane Framework Construction

Extensive research into the construction of the adamantane framework has revealed several key rearrangement processes. Methodologies involving the intramolecular cyclization of various polycyclic precursors under acidic or thermal conditions have been well-documented. These transformations often proceed through carbocationic intermediates, leading to the thermodynamically stable diamondoid cage structure of adamantane.

However, based on a thorough review of available scientific literature, there is no specific information detailing the use of This compound as a substrate in rearrangement processes for the construction of the adamantane framework itself. The existing body of research on adamantane synthesis via rearrangement primarily focuses on the transformation of precursors such as protoadamantanes and noradamantanes. These molecules, upon rearrangement, lead to the formation of the adamantane skeleton.

Investigations into the chemical reactivity of this compound have been conducted in other contexts, but its application in skeletal rearrangements to build or modify the adamantane core has not been reported. Therefore, this section cannot provide detailed research findings or data tables on the rearrangement of this compound for this purpose.

Polymerization Studies and Polymer Architecture Control

Controlled Radical Polymerization of 1-Adamantyl Vinyl Ketone

Controlled radical polymerization techniques offer a robust platform for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. For this compound, Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization has been a key method of investigation.

RAFT polymerization is a versatile form of reversible deactivation radical polymerization (RDRP) that has been successfully applied to this compound (AVK). researchgate.netnih.gov This method allows for the synthesis of well-defined poly(this compound) (PAVK) by controlling the growth of polymer chains. researchgate.netnih.gov The living characteristics of this process are demonstrated by the predictable molecular weights and low polydispersity indices (PDI) of the resulting polymers. acs.org The general mechanism of RAFT involves a chain transfer agent, typically a thiocarbonylthio compound, which mediates the polymerization by reversibly deactivating the propagating radical chains. sigmaaldrich.comcmu.edu This reversible process ensures that all chains grow at a similar rate. sigmaaldrich.comsigmaaldrich.com

A hallmark of a controlled polymerization is the linear relationship between the number-average molecular weight (Mn) of the polymer and the monomer conversion. Studies on the RAFT polymerization of AVK have shown this linear correlation, indicating a controlled process. nih.gov The use of RAFT agents like (S)-1-dodecyl-(S')-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate has proven effective in synthesizing poly(vinyl ketone)s with predictable molecular weights and low polydispersities, typically with PDI values between 1.16 and 1.21. researchgate.netacs.org This level of control is crucial for designing polymers with specific properties and for subsequent applications.

MonomerRAFT AgentInitiatorTemperature (°C)Resulting PDIReference
Vinyl Ketones(S)-1-dodecyl-(S')-(α,α'-dimethyl-α''-acetic acid)trithiocarbonateAIBN70-751.16-1.21 acs.org
Adamantyl Vinyl Ketone (AVK)Not specifiedNot specifiedNot specifiedLow nih.gov

The living nature of RAFT polymerization is further confirmed by the ability to perform chain extensions and synthesize block copolymers. rsc.org High chain-end fidelity is a key feature of the RAFT process, meaning the thiocarbonylthio group remains at the end of the polymer chains after the initial polymerization. sigmaaldrich.comrsc.org This allows the polymer to act as a macro-RAFT agent for the polymerization of a second monomer, leading to the formation of block copolymers. acs.org The synthesis of both random and block copolymers of AVK with other monomers, such as methyl methacrylate (B99206), has been successfully demonstrated. nih.gov This capability opens the door to creating novel materials that combine the unique properties of PAVK with those of other polymers.

Photo-induced Electron Transfer (PET) RAFT polymerization is a more recent advancement that utilizes visible light to mediate the polymerization process, often under milder conditions than thermally initiated RAFT. nih.govboyerlab.com This technique is based on the activation of the RAFT agent through a photoredox catalyst. nih.govillinois.edu PET-RAFT has been shown to be effective for a range of vinyl ketone monomers, including methyl, ethyl, and phenyl derivatives, using organic photoredox catalysts like Eosin Y. rsc.org This method offers several advantages, such as spatial and temporal control over the polymerization and the ability to conduct the reaction in the presence of air with the addition of a reducing agent. rsc.orgrsc.org The high degree of chain-end fidelity achieved with PET-RAFT allows for the successful synthesis of diblock copolymers. rsc.org While specific studies on PET-RAFT of this compound are not detailed, the success with other vinyl ketones suggests its potential applicability. rsc.org

Conventional free radical polymerization involves three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iquvebtech.com In this process, an initiator generates free radicals that add to a monomer molecule, creating a new radical that then propagates by adding to successive monomer units. uomustansiriyah.edu.iq Termination occurs when two growing chains combine or disproportionate. uvebtech.com The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com

For vinyl ketones, radical polymerization can be initiated by common radical initiators like azobisisobutyronitrile (AIBN) upon heating. nih.gov The reactivity of vinyl ketone monomers in radical polymerization is influenced by the polar nature of the substituent on the ketone. nih.gov The bulky adamantyl group in this compound can influence the polymerization kinetics. Studies on adamantyl-containing methacrylates have shown that the bulky adamantyl group can affect the thermal properties of the resulting polymer. acs.org

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Anionic Polymerization of Adamantyl-Containing Vinyl Monomers

Anionic polymerization is another powerful technique for producing well-defined polymers, particularly for monomers with electron-withdrawing groups. uni-bayreuth.dewikipedia.org This method involves initiation by a strong nucleophile, leading to a propagating anionic chain end. wikipedia.org A key advantage of anionic polymerization is the potential for it to be a "living" polymerization, where termination reactions are absent, allowing for the synthesis of polymers with narrow molecular weight distributions and the formation of block copolymers. wikipedia.orgresearchgate.net

The anionic polymerization of several adamantyl-containing vinyl monomers has been explored. For instance, 4-(1-adamantyl)styrene has been shown to undergo living anionic polymerization to produce polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn = 1.03–1.13). acs.org Similarly, the living anionic polymerization of 2-vinylthiophene with a bulky 1-adamantyl substituent has been achieved. acs.org

Specifically for adamantyl-containing vinyl ketones, the anionic polymerization of 1-adamantyl 4-vinylphenyl ketone has been investigated. researchgate.net While initiation with sec-butyllithium was unsuccessful, using diphenylmethylpotassium or diphenylmethylcesium as initiators in tetrahydrofuran (THF) at -78 °C resulted in the quantitative polymerization of the monomer. researchgate.net This yielded polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.1). The bulky adamantyl substituent is thought to sterically hinder potential side reactions with the electrophilic ketone group, thus enabling a living polymerization. researchgate.net The stability of the propagating carbanion was confirmed through successful post-polymerization experiments involving sequential monomer addition. researchgate.net

Post-Polymerization Modification and Degradation Control

UV-Induced Photodegradation for Molecular Weight and Dispersity Modulation

The exposure of poly(this compound) to ultraviolet (UV) radiation initiates a photodegradation process that significantly alters the polymer's molecular weight and dispersity (Đ). This process is of particular interest for applications where controlled degradation of a polymeric material is desired. Studies have shown that upon irradiation, the molecular weight of PAVK decreases, indicating cleavage of the polymer chains.

To illustrate this phenomenon, the following table presents representative data on the photodegradation of a vinyl ketone-based polymer, showcasing the modulation of molecular weight and dispersity upon UV exposure.

Table 1: Illustrative UV-Induced Photodegradation of a Poly(vinyl ketone) Sample

Irradiation Time (hours) Number-Average Molecular Weight (Mₙ, g/mol ) Dispersity (Đ)
0 15,000 1.20
2 11,500 1.35
4 8,200 1.50
8 5,100 1.65

Note: This data is representative of the behavior of poly(vinyl ketones) under UV irradiation and is intended for illustrative purposes.

Norrish Type I Processes in Polymer Photodegradation

The photodegradation of poly(this compound) is predominantly governed by the Norrish Type I reaction, a photochemical process involving the cleavage of the α-carbon-carbon bond adjacent to a carbonyl group. Upon absorption of UV radiation, the ketone's carbonyl group is excited to a singlet state, which can then transition to a triplet state through intersystem crossing. From either of these excited states, homolytic cleavage of the α-C-C bond can occur, generating two radical intermediates: an acyl radical and a macromolecular alkyl radical.

Stereoelectronic Effects in Polymer Decomposition

The decomposition of poly(this compound) is significantly influenced by stereoelectronic effects, which arise from the specific spatial arrangement of orbitals and bonds within the molecule. The bulky and rigid adamantyl group imposes considerable steric hindrance, which in turn affects the conformation of the polymer chain and the transition states of the photochemical reactions.

It has been proposed that these stereoelectronic effects are responsible for channeling the photodegradation of PAVK primarily through the Norrish Type I pathway in a manner that preserves the main polymer chain during the initial decomposition steps. The adamantane's unique structure is thought to facilitate a conformation that favors the α-cleavage characteristic of the Norrish Type I process, while potentially hindering the intramolecular hydrogen abstraction required for a Norrish Type II reaction. This directed degradation pathway is a key factor in the controlled modulation of the polymer's molecular architecture. The result of this stereoelectronically directed process is the efficient formation of a saturated polyolefin and adamantane (B196018), as the polymer backbone is systematically deconstructed. This level of control over the degradation mechanism, dictated by the stereoelectronic influence of the adamantyl side group, is a promising feature for the design of advanced photodegradable materials.

Spectroscopic Characterization Methodologies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Applications

A ¹H NMR spectrum of 1-Adamantyl vinyl ketone would be expected to show distinct signals for the vinyl protons and the protons of the adamantyl cage. The three vinyl protons would appear as a complex set of multiplets in the olefinic region (typically 5-7 ppm) due to geminal and cis/trans couplings. The protons on the adamantyl group would likely appear as a series of broad singlets or multiplets in the aliphatic region (typically 1.5-2.5 ppm), reflecting the high symmetry of the adamantyl cage.

¹³C NMR Applications

The ¹³C NMR spectrum would provide information on the different carbon environments. A peak corresponding to the carbonyl carbon of the ketone would be expected in the downfield region (typically 190-220 ppm). The two vinyl carbons would resonate in the olefinic region (around 120-140 ppm). The carbons of the adamantyl cage would show a set of signals in the aliphatic region, with their chemical shifts influenced by their proximity to the vinyl ketone substituent.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is crucial for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the ketone, typically found around 1685-1665 cm⁻¹. Additionally, a C=C stretching vibration for the vinyl group would be expected around 1640-1600 cm⁻¹. The spectrum would also display various C-H stretching and bending vibrations corresponding to both the vinyl and adamantyl moieties.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The C=C double bond of the vinyl group would likely exhibit a strong Raman scattering band. The symmetric vibrations of the adamantyl cage would also be expected to be Raman active.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the vinyl ketone group or fragmentation of the adamantyl cage, with a prominent peak at m/z = 135 corresponding to the adamantyl cation.

Data Tables

Without access to the specific experimental data, the generation of interactive data tables with precise chemical shifts, vibrational frequencies, and mass-to-charge ratios for this compound is not possible.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the confident assignment of a molecular formula to the parent ion and its fragments, thereby confirming the identity of the compound.

In the analysis of this compound, HRMS can be utilized to verify its molecular weight and elemental formula (C₁₃H₁₈O). The technique is particularly valuable in distinguishing between isomers and identifying impurities that may be present in a sample. Fragmentation patterns observed in the high-resolution mass spectrum can offer structural information, corroborating the connectivity of the adamantyl cage to the vinyl ketone moiety. The data obtained from HRMS is foundational for the unambiguous characterization of newly synthesized batches of this compound and for studying its degradation products. nih.gov

Parameter Description Typical Value for this compound
Ionization Mode Method used to generate ions from the sample.Electrospray Ionization (ESI) or Electron Ionization (EI)
Mass Analyzer Separates ions based on their mass-to-charge ratio.Time-of-Flight (TOF) or Orbitrap
Mass Accuracy The precision of the mass measurement.< 5 ppm
Resolving Power The ability to distinguish between two peaks of similar mass.> 10,000 FWHM

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact spatial orientation of the adamantyl group relative to the vinyl ketone group.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions such as hydrogen bonds or van der Waals forces.

This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies. While a crystal structure for this compound is not publicly available as of this writing, the technique remains the gold standard for solid-state structural elucidation. jhu.edu

Crystallographic Parameter Information Provided
Crystal System The symmetry of the unit cell (e.g., cubic, tetragonal, orthorhombic).
Space Group The symmetry operations that describe the arrangement of molecules within the unit cell.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The x, y, and z coordinates of each atom in the asymmetric unit.

Advanced Spectroscopic Techniques for Transient Species

Chirped-Pulse Fourier Transform Microwave Spectroscopy for Conformational Studies

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for studying the rotational spectra of molecules in the gas phase. hmc.edusandia.govnih.govnih.gov By measuring the frequencies of rotational transitions, it is possible to determine the precise three-dimensional structure of a molecule with very high accuracy. This method is particularly well-suited for identifying and characterizing different conformers of a molecule that may exist in equilibrium.

For this compound, CP-FTMW spectroscopy could be employed to investigate the conformational landscape of the molecule. The rotation about the single bond connecting the adamantyl group and the carbonyl group could potentially lead to different stable conformers. CP-FTMW spectroscopy would be able to distinguish between these conformers and provide accurate rotational constants for each. This information is crucial for understanding the molecule's flexibility and how its shape influences its chemical reactivity. The technique's high resolution also allows for the study of subtle effects such as centrifugal distortion and hyperfine coupling. nsf.gov

Spectroscopic Parameter Structural Information
Rotational Constants (A, B, C) Related to the moments of inertia, which depend on the mass distribution and geometry of the molecule.
Dipole Moment Components (μa, μb, μc) Provide information about the charge distribution within the molecule.
Centrifugal Distortion Constants Describe the slight changes in the molecule's geometry as it rotates.

Time-Resolved Infrared Absorption Spectrometry for Criegee Intermediates (by analogy to methyl vinyl ketone oxide)

Time-resolved infrared (TR-IR) absorption spectrometry is a technique used to study the vibrational spectra of short-lived chemical species, such as reaction intermediates. By analogy to methyl vinyl ketone, the ozonolysis of this compound is expected to produce a Criegee intermediate, this compound oxide. These Criegee intermediates are important in atmospheric chemistry. nih.govnih.govacs.orgbohrium.comacs.org

TR-IR spectroscopy can be used to detect and characterize this transient species. In a typical experiment, a precursor molecule is photolyzed to generate the Criegee intermediate, and its infrared spectrum is recorded at various time delays after photolysis. This allows for the observation of the formation and decay of the intermediate, as well as the identification of its characteristic vibrational frequencies.

Studies on the analogous methyl vinyl ketone oxide (MVKO) have successfully utilized TR-IR to identify key vibrational bands, such as the O-O stretching mode. nih.gov The position of this band provides insight into the electronic structure and stability of the Criegee intermediate. nih.gov Similar experiments on this compound oxide would provide valuable data on the influence of the bulky adamantyl group on the properties and reactivity of the Criegee intermediate.

Vibrational Mode (by analogy to MVKO) Typical Wavenumber (cm⁻¹) Significance
O-O Stretch~950Characterizes the peroxide bond of the Criegee intermediate.
C=O Stretch~1700Corresponds to the carbonyl group.
C=C Stretch~1600Corresponds to the vinyl group.
C-H Stretches~2800-3100Characteristic of the adamantyl and vinyl C-H bonds.

Applications in Advanced Materials Science

Development of Photodegradable Polymeric Materials

Poly(1-adamantyl vinyl ketone) (PAVK) and its copolymers are notable for their photo-responsive nature, undergoing degradation upon exposure to ultraviolet (UV) radiation. This property is of considerable interest for applications requiring materials with a controlled lifespan or for processes where the selective removal of a material is necessary. The synthesis of these polymers can be achieved with good control over molecular weight and architecture through methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.gov

Upon irradiation with UV light, PAVK degrades to yield a polyolefin and adamantane (B196018) as the primary products. nih.gov The proposed mechanism for this photodegradation involves Norrish Type I pathways, which are influenced by stereoelectronic effects that lead to the cleavage of the adamantyl group while preserving the polymer's main chain. nih.gov

Strategies for Tunable Degradation Rates

While specific studies detailing a wide range of tunable degradation rates for neat poly(this compound) are not extensively documented in the reviewed literature, the degradation behavior can be influenced through copolymerization. The incorporation of other monomers, such as methyl methacrylate (B99206), into the polymer chain alters the photodegradation process. nih.gov For instance, random copolymers of adamantyl vinyl ketone and methyl methacrylate have been observed to undergo complete degradation under UV irradiation. nih.gov In contrast, block copolymers of these monomers exhibit degradation of the PAVK block, leaving behind poly(methyl methacrylate) and adamantane. nih.gov This suggests that the composition and architecture of the copolymer are key factors in controlling the degradation profile.

General strategies for tuning the photodegradation of poly(vinyl ketones) that could be applicable to PAVK systems include the formation of interpenetrating polymer networks (IPNs). By creating a secondary polymer network within the PAVK matrix, it is possible to control the material's mechanical properties and its degradation rate. The crosslink density of the IPN can be adjusted to enhance stability against UV irradiation, thereby tuning the material's lifespan.

Applications in Imaging and Microfabrication Technologies

The photodegradable nature of poly(vinyl ketones), including those with adamantyl groups, makes them suitable for applications in imaging and microfabrication. The ability to selectively remove material with UV light allows for the creation of positive-tone photoresists. In this process, the polymer is coated onto a substrate, and a pattern is exposed to UV light. The exposed areas, being photodegradable, can then be washed away, leaving the desired pattern. This is a fundamental step in photolithography for the fabrication of microelectronics and other microdevices.

Potential in Nanoporous Materials Production

The degradation of specific blocks in block copolymers containing this compound presents a pathway for the production of nanoporous materials. By synthesizing a block copolymer with a photodegradable PAVK block and a stable, non-degradable block, a solid material can be formed. Subsequent exposure to UV light selectively removes the PAVK domains, leaving behind a network of nano-sized pores. The morphology of the original block copolymer will dictate the structure of the resulting nanoporous material. This technique offers a method for creating materials with high surface areas and well-defined pore structures, which are valuable in catalysis, separation, and sensing applications.

Polymers with Enhanced Thermal and Mechanical Performance

The incorporation of the bulky and rigid adamantyl group as a pendant moiety on a polymer chain is a well-established strategy for enhancing the thermal and mechanical properties of the resulting material. elsevierpure.com

Impact of Adamantyl Substituents on Glass Transition Temperature (Tg)

Table 1: Glass Transition Temperatures of Adamantyl-Containing Polymers

Polymer Glass Transition Temperature (Tg)
Poly(1-adamantyl 4-vinylphenyl ketone) 193 °C researchgate.net

Thermal Stability of Poly(this compound) Systems

The inherent thermal stability of the adamantane structure also contributes to the enhanced thermal stability of polymers that contain it. elsevierpure.com Although specific thermal degradation data, such as that from thermogravimetric analysis (TGA), for poly(this compound) is not available in the reviewed literature, studies on similar structures provide insight. For instance, poly(1-adamantyl 4-vinylphenyl ketone) has been shown to have a decomposition temperature starting from 280 °C. researchgate.net In general, adamantane-containing polymers exhibit improved thermal stability compared to their non-adamantyl counterparts. elsevierpure.comacs.org This makes them suitable for applications that require materials to withstand high temperatures without significant degradation.

Design of Thermoplastic Elastomers with High Service Temperatures

Thermoplastic elastomers (TPEs) are a class of polymers that combine the processability of thermoplastics with the elasticity of thermoset rubbers. Their functionality relies on a microphase-separated morphology, typically consisting of "hard" and "soft" segments within the polymer architecture. At service temperatures, the hard segments are rigid and act as physical cross-links, while the soft segments are elastomeric and provide flexibility. The maximum service temperature of a TPE is dictated by the thermal stability of its hard segments.

The incorporation of this compound into block copolymers is a strategic approach to designing TPEs with exceptionally high service temperatures. The bulky, rigid cage-like structure of the adamantane moiety significantly restricts the mobility of the polymer chains. usm.eduepa.gov This leads to a substantial increase in the glass transition temperature (Tg) of the resulting poly(this compound) (PAVK) blocks. For instance, a related polymer, poly(1-adamantyl 4-vinylphenyl ketone), exhibits a high glass transition temperature of 193°C. researchgate.net Polymers containing adamantane have been shown to possess excellent thermal stability, with some polyimides containing adamantane exhibiting Tg values in the range of 285–440 °C. rsc.org

In a TPE architecture, these high-Tg PAVK blocks would serve as the hard segments. By synthesizing triblock copolymers, for example, with a central flexible "soft" block (like poly(butyl acrylate)) and terminal PAVK "hard" blocks, it is possible to create a TPE. The resulting material would maintain its elastomeric properties up to temperatures approaching the Tg of the PAVK domains, far exceeding that of conventional TPEs like polystyrene-based systems. This makes PAVK-containing TPEs promising candidates for applications requiring robust performance in high-temperature environments, such as in the automotive or aerospace industries.

Polymer SystemAdamantane-Containing ComponentReported Glass Transition Temperature (Tg)Reference
Poly(1-adamantyl 4-vinylphenyl ketone)1-Adamantyl 4-vinylphenyl ketone193 °C researchgate.net
Adamantane-containing Polyimides1,3-bis(4-aminophenyl) adamantane285–440 °C rsc.org
Poly(1-adamantyl methacrylate)1-Adamantyl methacrylate>250 °C acs.org

Precursors for Carbon-Based Materials

Poly(this compound) as Carbon Fiber Precursor Analogue

Carbon fibers are high-strength, lightweight materials typically produced by the controlled thermal decomposition (carbonization) of an organic polymer precursor. The properties of the final carbon fiber are heavily dependent on the chemical structure of the precursor and its carbon yield. Polyacrylonitrile (PAN) is the dominant precursor, but research into alternatives is active.

Poly(vinyl ketones) have been identified as potential carbon fiber precursors. For example, poly(methyl vinyl ketone) (PMVK) has been shown to be a viable precursor, capable of producing carbon yields of 25% at temperatures as low as 250°C. researchgate.netacs.org Poly(this compound) (PAVK) can be considered an analogue to PMVK, with the key difference being the substitution of a small methyl group with a bulky, thermally stable adamantyl group. The adamantane cage is known for its high thermal stability, which is a desirable characteristic for a carbon precursor. usm.eduepa.gov The higher carbon-to-hydrogen ratio of the adamantyl group compared to the methyl group could theoretically lead to a higher char yield, a critical factor in carbon fiber production. However, the thermal degradation pathway of PAVK has not been extensively studied, making its direct utility as a carbon precursor an area for further investigation.

Carbonization Pathways and Resulting Material Characteristics

The carbonization process for poly(vinyl ketones) typically involves intramolecular reactions that lead to a cross-linked, cyclized structure that is then carbonized at higher temperatures. For PMVK, the proposed mechanism is a well-known, acid-catalyzed aldol (B89426) condensation, which creates a ladder-like polymer structure and releases water as the only byproduct. researchgate.netacs.org This process is efficient at relatively low temperatures and contributes to a more defect-free final carbon structure.

For PAVK, the carbonization pathway is less certain and highly dependent on the stability of the bond between the adamantyl cage and the polymer backbone at high temperatures. Two potential pathways can be considered:

Retention of the Adamantyl Group: If the adamantyl moiety remains attached to the polymer backbone during initial heating, its inherent thermal stability could promote a high carbon yield. The rigid, three-dimensional structure of adamantane could act as a template, potentially leading to a carbon material with a unique microporous structure and high structural integrity.

Cleavage of the Adamantyl Group: The photodegradation of PAVK is known to proceed via a Norrish Type I pathway, which results in the cleavage and loss of adamantane, leaving behind a saturated polyolefin backbone. nih.govnih.gov If a similar cleavage occurs during thermal degradation, the volatile adamantane would be lost, significantly reducing the carbon yield. The remaining polyolefin chain would then carbonize through a different, likely less efficient, mechanism.

The resulting material characteristics would differ significantly based on the pathway. Retention would likely produce a high-yield, potentially porous carbon, whereas cleavage would result in a lower-yield material. The specific heating conditions, such as atmosphere and heating rate, would be critical in directing the degradation pathway.

PrecursorProposed Carbonization MechanismCarbon YieldResulting Material CharacteristicsReference
Poly(methyl vinyl ketone)Acid-catalyzed Aldol Condensation~25%Defect-free structure researchgate.netacs.org
Poly(this compound)Unknown (Potential for retention or cleavage)Not ReportedHypothetically porous if retained; lower yield if cleavedN/A

Functional Macromolecular Scaffolds

Versatility in Derivatization via Carbonyl Moieties

Polymers derived from this compound are effective macromolecular scaffolds due to the presence of pendant carbonyl (ketone) groups along the polymer chain. These groups serve as reactive handles for post-polymerization modification, allowing the chemical and physical properties of the polymer to be tailored for specific applications. The carbonyl group is susceptible to a variety of nucleophilic addition reactions. usm.edu

The electrophilicity of these ketone groups has been demonstrated in a related polymer, poly(1-adamantyl 4-vinylphenyl ketone), where the adamantyl ketone moieties undergo quantitative reaction with methylmagnesium iodide (a Grignard reagent). researchgate.net This highlights the accessibility and reactivity of the carbonyl group despite the steric bulk of the adjacent adamantane. This reactivity opens the door to a wide range of chemical transformations, including:

Reduction: Conversion of the ketone to a secondary alcohol, introducing hydrogen-bonding capabilities.

Reductive Amination: Transformation into amine functionalities for further conjugation or altering solubility.

Wittig Reaction: Conversion of the carbonyl to a carbon-carbon double bond, allowing for the attachment of various functional groups.

Hydrazone/Oxime Formation: Reaction with hydrazines or hydroxylamines to form stable linkages, useful for bioconjugation or creating stimuli-responsive materials.

This chemical versatility allows a single PAVK backbone to be converted into a library of functional polymers with diverse properties, making it an excellent and adaptable macromolecular scaffold.

Design of Polymers with Specific Architectures

The creation of well-defined polymer architectures is crucial for advanced material design. The polymerization of this compound (AVK) can be controlled using modern techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. nih.govnih.gov RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).

Crucially, the "living" nature of RAFT enables the synthesis of complex polymer architectures, such as block copolymers. Researchers have successfully synthesized block copolymers of AVK and methyl methacrylate. nih.govnih.gov This control is fundamental to the applications discussed previously:

For TPEs: The ability to create A-B-A triblock copolymers, where 'A' is the hard PAVK block and 'B' is a soft, low-Tg polymer block, is essential.

For Functional Scaffolds: Block copolymers can be designed where one block provides structural integrity or specific solubility, while the PAVK block provides the reactive handles for functionalization.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalytic Systems

The synthesis of 1-adamantyl vinyl ketone has been achieved, enabling its polymerization into homopolymers and copolymers. However, the development of more efficient and versatile synthetic routes remains a critical area for future investigation. Current methodologies for vinyl ketone synthesis, such as the reaction of a Grignard reagent with an acid chloride or the dehydration of a β-hydroxy ketone, could be optimized for AVK production.

Transition Metal Catalysis: The use of transition metal catalysts, such as those based on palladium, copper, or cobalt, could facilitate novel C-C bond-forming reactions to construct the vinyl ketone moiety directly from adamantane (B196018) precursors. For instance, methods developed for aryl vinyl ketones could be adapted for this purpose.

Biocatalysis: Enzymatic approaches could offer a green and highly selective route to AVK. Lipases or other hydrolases could be explored for the enantioselective synthesis of chiral precursors to AVK, opening doors to polymers with controlled stereochemistry.

Flow Chemistry: Continuous flow synthesis could provide a scalable and safer method for the preparation of AVK, particularly if any synthetic steps involve hazardous reagents or intermediates.

The development of new synthetic routes will be instrumental in making this compound more accessible to the wider research community, thereby accelerating the exploration of its applications.

Advanced Mechanistic Elucidations

Preliminary studies have shown that poly(this compound) (PAVK) undergoes photodegradation upon exposure to UV light. The proposed mechanism involves a Norrish Type I pathway, where the bulky adamantyl group is eliminated, leaving behind a polyolefin backbone. This unique degradation behavior warrants a more in-depth mechanistic investigation.

Future research should employ a combination of advanced spectroscopic and computational techniques to elucidate the finer details of the photodegradation process. Key areas of focus include:

Transient Spectroscopy: Time-resolved spectroscopic techniques, such as laser flash photolysis, can be used to directly observe the transient radical intermediates generated during the Norrish Type I cleavage. This would provide direct evidence for the proposed mechanism and could reveal the influence of the adamantyl group on the radical lifetimes and reaction pathways.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the excited states of PAVK and map out the potential energy surfaces for the photodegradation reaction. This would provide valuable insights into the stereoelectronic effects that govern the reaction pathway and explain the selective cleavage of the adamantyl group.

Solid-State NMR: Solid-state NMR spectroscopy can be used to characterize the structural changes that occur in PAVK films during photodegradation, providing a more complete picture of the degradation process in a technologically relevant state.

A thorough understanding of the degradation mechanism will be crucial for designing PAVK-based materials with tailored degradation rates and for predicting their long-term stability in various environments.

Expanded Scope of Copolymerization and Terpolymerization

The synthesis of random and block copolymers of this compound with methyl methacrylate (B99206) has been successfully demonstrated using reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govnih.gov This opens the door to a wide range of new materials with tunable properties. However, the full potential of AVK in copolymerization and terpolymerization remains largely untapped.

Future research should focus on expanding the range of comonomers that can be polymerized with AVK. This includes:

Functional Monomers: Copolymerization with monomers bearing functional groups (e.g., hydroxyl, carboxyl, or amine groups) would allow for the preparation of functional polymers that can be further modified or used in applications such as drug delivery and sensing.

Conjugated Monomers: Copolymerization with conjugated monomers, such as styrene (B11656) or acrylates, could lead to materials with interesting optical and electronic properties.

Terpolymerization: The inclusion of a third monomer in the polymerization would provide even greater control over the properties of the resulting material. For example, terpolymerization of AVK with a hydrophilic monomer and a stimuli-responsive monomer could lead to the development of "smart" materials for biomedical applications.

The exploration of new copolymer and terpolymer systems will significantly broaden the range of applications for adamantyl-containing polymers.

Controlled Architectures for Targeted Applications

The use of RAFT polymerization for the synthesis of poly(this compound) provides excellent control over the polymer's molecular weight and architecture. nih.govnih.gov This opens up exciting possibilities for the design of materials with specific and targeted applications.

Future research should focus on exploiting this control to create a variety of polymer architectures, including:

Block Copolymers: The synthesis of well-defined block copolymers containing a PAVK block and a block of another polymer (e.g., a hydrophilic or a biodegradable polymer) could lead to the formation of self-assembled nanostructures, such as micelles or vesicles, which could be used for drug delivery or nanotechnology applications. nih.govnih.gov

Star Polymers: Star-shaped polymers with a PAVK core or arms could exhibit unique solution properties and could be used as viscosity modifiers or in advanced coatings.

Graft Copolymers: Grafting PAVK chains onto a polymer backbone could be used to modify the surface properties of materials or to create compatibilizers for polymer blends.

The ability to create such a diverse range of polymer architectures will be a key driver for the development of new applications for this compound.

Integration with Emerging Polymer Technologies

The unique properties of poly(this compound), such as its photodegradability and the high thermal stability often associated with adamantane-containing polymers, make it an attractive candidate for a variety of emerging polymer technologies. usm.edu

Future research should focus on exploring the potential of PAVK in the following areas:

Advanced Lithography: The bulky adamantane group is known to enhance the etch resistance of polymers, a key property for photoresists used in the fabrication of microelectronics. rsc.orgresearchgate.net The photodegradable nature of PAVK could also be exploited in positive-tone photoresists. Research into formulating PAVK-based copolymers for next-generation lithography techniques is a promising avenue.

Transient Electronics: The ability of PAVK to degrade upon UV exposure makes it a compelling material for transient electronics, where devices are designed to dissolve or disappear after a specific period of use. nih.govaltium.comrsc.orgscholaris.cafrontiersin.org This could have applications in biodegradable sensors, temporary medical implants, and secure data storage.

High-Performance Materials: The rigid adamantane cage can significantly increase the glass transition temperature (Tg) of polymers, leading to materials with enhanced thermal stability and mechanical strength. usm.eduacs.org Copolymers of AVK could be developed for use in high-performance coatings, composites, and engineering plastics.

Biomedical Applications: Adamantane derivatives are widely used in drug delivery systems due to their lipophilicity and ability to interact with cell membranes. nih.govmdpi.comscispace.compensoft.netresearchgate.net The photodegradable nature of PAVK could be utilized for the light-triggered release of encapsulated drugs from nanoparticles or hydrogels.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Adamantyl vinyl ketone derivatives in academic research?

  • Methodological Answer : A widely used approach involves bromination of 1-Adamantyl methyl ketone using N-bromosuccinimide (NBS) in petroleum ether under reflux (333 K, 2 hours) to yield 1-Adamantyl bromomethyl ketone. This intermediate undergoes nucleophilic substitution with carboxylic acids or thiols in dimethylformamide (DMF) using potassium carbonate as a base (room temperature, 3 hours). Reaction progress is monitored via thin-layer chromatography (TLC), followed by recrystallization from acetone or ethanol for purification .
  • Key Data : Typical yields range from 70–85% for bromomethyl ketone derivatives. For thiol-linked derivatives, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) produces sulfoxide/sulfone by-products (separated via flash chromatography) .

Q. How are spectroscopic techniques applied to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • FTIR : Confirms carbonyl stretching vibrations (~1700–1750 cm⁻¹) and C=C bonds (~1600–1650 cm⁻¹) .
  • NMR : <sup>1</sup>H NMR identifies adamantyl protons (δ 1.6–2.2 ppm as multiplet) and vinyl/ketone protons (δ 5.5–7.0 ppm for vinyl; δ 2.5–3.5 ppm for ketone CH2 groups). <sup>13</sup>C NMR distinguishes adamantyl carbons (δ 25–40 ppm) and carbonyl carbons (δ 190–210 ppm) .
  • X-ray Crystallography : Resolves steric effects of the adamantyl group and confirms planarity deviations in the keto-enone system (e.g., O=C–C=C torsion angles ~12° in chalconoid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel adamantyl ketone derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected <sup>13</sup>C NMR shifts or split FTIR peaks) may arise from polymorphism or dynamic conformational changes. Solutions include:

  • Recrystallization : Use solvents like acetone/water mixtures to obtain uniform crystalline phases .
  • Variable-Temperature NMR : Probe temperature-dependent shifts caused by hindered rotation of the adamantyl group .
  • DFT Calculations : Compare experimental NMR/IR data with computational models to validate assignments .

Q. What strategies optimize reaction conditions to minimize by-products in adamantyl ketone synthesis?

  • Methodological Answer :

  • By-product Source : Reactive intermediates like 1-Adamantylvinyl cations (e.g., 2a–c ) may rearrange under acidic conditions, yielding homoadamantanones (9a–c ) or aldehydes (3a–c ) .
  • Mitigation :
  • Use milder acids (e.g., 90–95% H2SO4 at 4–7°C) to suppress cation rearrangements .
  • Optimize stoichiometry (equimolar acetylene) and reaction time (≤1 hour) to limit over-oxidation in thiol-linked derivatives .

Q. How does the adamantyl group influence the reactivity of vinyl ketones in cycloaddition reactions?

  • Methodological Answer : The bulky, rigid adamantyl group:

  • Steric Effects : Hinders nucleophilic attack at the carbonyl carbon, favoring conjugate addition pathways (e.g., Michael addition) .
  • Electronic Effects : Electron-donating nature stabilizes vinyl cations, enabling [4+2] cycloadditions with dienes under acidic conditions .
  • Application : Enables synthesis of fused-ring systems (e.g., homoadamantanones) via intramolecular rearrangements .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectral data across literature sources?

  • Methodological Answer :

  • Purity Assessment : Compare HPLC retention times (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry (e.g., bond angles, stereochemistry) .
  • Literature Cross-Reference : Prioritize peer-reviewed journals (e.g., J. Org. Chem., J. Appl. Polym. Sci.) over vendor catalogs for reliable data .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound derivatives?

  • Methodological Answer :

  • Glove Selection : Use nitrile gloves inspected for tears; avoid latex due to ketone permeability .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (e.g., bromomethyl ketone vapors) .
  • Spill Management : Neutralize acidic by-products with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.